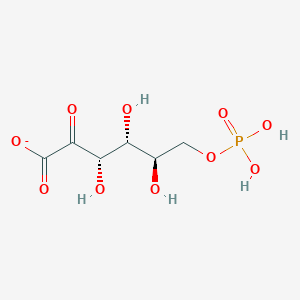6-phospho-2-dehydro-D-gluconate(1-)
CAS No.:
Cat. No.: VC1811348
Molecular Formula: C6H10O10P-
Molecular Weight: 273.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H10O10P- |
|---|---|
| Molecular Weight | 273.11 g/mol |
| IUPAC Name | (3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoate |
| Standard InChI | InChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-4,7-9H,1H2,(H,11,12)(H2,13,14,15)/p-1/t2-,3-,4+/m1/s1 |
| Standard InChI Key | ZKUSPPOKDDRMIU-JJYYJPOSSA-M |
| Isomeric SMILES | C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)OP(=O)(O)O |
| SMILES | C(C(C(C(C(=O)C(=O)[O-])O)O)O)OP(=O)(O)O |
| Canonical SMILES | C(C(C(C(C(=O)C(=O)[O-])O)O)O)OP(=O)(O)O |
Introduction
Chemical Identity and Structural Properties
6-phospho-2-dehydro-D-gluconate(1-) is a conjugate base of 6-phospho-2-dehydro-D-gluconic acid, which is classified as a ketoaldonic acid phosphate. The compound represents the monoanion form where one hydrogen atom has been removed from the parent acid. This metabolite features a carboxylic acid group, multiple hydroxyl groups, and a phosphate group at the C-6 position, giving it distinctive chemical properties that enable its various biological roles.
Structural Characteristics
The molecular structure of 6-phospho-2-dehydro-D-gluconate(1-) consists of a six-carbon backbone with specific functional groups that define its reactivity in biochemical systems. Its IUPAC name is (3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoate, which describes its stereochemical configuration and functional group arrangement . The compound features a ketone group at C-2, hydroxyl groups at C-3, C-4, and C-5, and a phosphate ester at C-6, creating a structure that is essential for its recognition by specific enzymes in metabolic pathways.
Physical and Chemical Properties
The key physical and chemical properties of 6-phospho-2-dehydro-D-gluconate(1-) are summarized in the following table:
This compound exhibits acidic properties due to its carboxylic acid and phosphate groups, with the latter being particularly significant in its biochemical function as it enables recognition by phosphate-binding proteins and enzymes .
Biochemical Role and Metabolic Significance
6-phospho-2-dehydro-D-gluconate(1-) serves as a key intermediate in cellular metabolism, particularly within the pentose phosphate pathway, which is critical for generating reducing equivalents and precursors for nucleotide synthesis.
Role in the Pentose Phosphate Pathway
Within the pentose phosphate pathway, 6-phospho-2-dehydro-D-gluconate(1-) is formed from the oxidation of glucose-6-phosphate through a series of reactions. It serves as a substrate for 6-phosphogluconate dehydrogenase, which catalyzes its oxidative decarboxylation to produce D-ribulose-5-phosphate, along with carbon dioxide and NADPH . This reaction is crucial for generating NADPH, which provides reducing power for biosynthetic reactions, particularly lipid synthesis and protection against oxidative stress .
The reaction catalyzed by 6-phosphogluconate dehydrogenase can be represented as:
6-phospho-D-gluconate + NADP⁺ → D-ribulose 5-phosphate + CO₂ + NADPH + H⁺
Alternative Metabolic Fates
In some organisms, particularly bacteria, 6-phospho-2-dehydro-D-gluconate(1-) can also enter the Entner-Doudoroff pathway through dehydration to form 2-keto-3-deoxy-6-phosphogluconate (KDPG) . This alternative pathway is significant in many microorganisms for glucose catabolism and is catalyzed by 6-phosphogluconate dehydratase/Entner-Doudoroff dehydratase (EDD) . The compound thus serves as an important branch point between different metabolic pathways, allowing for metabolic flexibility depending on cellular needs.
Enzymes Involved in Metabolism
Several enzymes interact with 6-phospho-2-dehydro-D-gluconate(1-) as part of metabolic pathways. The key enzymes and their properties are summarized in the following table:
Comparative Analysis with Related Compounds
6-phospho-2-dehydro-D-gluconate(1-) exists in a chemical family of related compounds with varying degrees of protonation and structural modifications. Understanding these relationships helps to clarify its place in biochemical systems.
Relationship to Other Ionic Forms
As a monoanion, 6-phospho-2-dehydro-D-gluconate(1-) represents one of several possible ionic forms of the parent acid. The protonation state significantly affects the compound's properties and behavior in biological systems:
Structural Similarity to Other Metabolites
6-phospho-2-dehydro-D-gluconate(1-) shares structural features with other metabolites involved in carbohydrate metabolism. It is structurally related to 2-dehydro-3-deoxy-6-phospho-D-gluconate (KDPG), which is formed by the dehydration of 6-phospho-2-dehydro-D-gluconate(1-) and is a key intermediate in the Entner-Doudoroff pathway . The structural relationship between these compounds highlights their interconnected roles in metabolic networks.
Research Applications and Significance
The study of 6-phospho-2-dehydro-D-gluconate(1-) has implications for various fields, including biochemistry, metabolic engineering, and biotechnology.
Metabolic Engineering Applications
Research on 6-phospho-2-dehydro-D-gluconate(1-) and its associated enzymes has applications in metabolic engineering for enhancing the production of valuable compounds. By manipulating the flux through the pentose phosphate pathway, researchers can increase NADPH levels, which are crucial for the biosynthesis of compounds like isoprenoids. Engineering microorganisms to optimize pathways involving this metabolite can lead to improved production of various bioproducts.
Enzymatic Synthesis Applications
Recent research has focused on enzymatic synthesis methods for compounds related to 6-phospho-2-dehydro-D-gluconate(1-). For example, the efficient biocatalytic production of 2-keto-3-deoxy-6-phosphogluconate (KDPG) through enzymatic dehydration of 6-phosphogluconate has been reported using the 6-phosphogluconate dehydratase from Caulobacter crescentus . This approach offers advantages over chemical synthesis methods, including higher specificity and milder reaction conditions.
The enzyme 6-phosphogluconate dehydratase from C. crescentus demonstrated complete conversion of substrate to product without requiring expensive coenzymes, with a yield of 90% . Such enzymatic approaches could potentially be applied to the synthesis or modification of 6-phospho-2-dehydro-D-gluconate(1-) for research or industrial purposes.
Analytical Methods for Detection and Quantification
Various analytical techniques have been developed for the detection, identification, and quantification of 6-phospho-2-dehydro-D-gluconate(1-) in biological samples.
Chromatographic and Spectroscopic Methods
The analysis of 6-phospho-2-dehydro-D-gluconate(1-) typically employs chromatographic techniques coupled with various detection methods. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been used to monitor the conversion of 6-phosphogluconate to KDPG, and similar approaches can be applied to analyze 6-phospho-2-dehydro-D-gluconate(1-) . The compound has a characteristic retention time and mass spectrum that aids in its identification.
Enzymatic Assays
Enzymatic assays provide another approach for the detection and quantification of 6-phospho-2-dehydro-D-gluconate(1-). These assays typically couple the reaction of interest with additional enzymatic steps that produce a measurable signal. For example, the activity of 6-phosphogluconate dehydrogenase can be monitored by measuring the production of NADPH, which absorbs light at 340 nm . Such assays can be used to indirectly quantify 6-phospho-2-dehydro-D-gluconate(1-) levels based on enzyme kinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume